molecular formula C22H24N4O2 B12166188 3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12166188
M. Wt: 376.5 g/mol
InChI Key: KNFFLDPAKUSZKZ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazine core fused with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions. One common method involves the cyclization of pyrimidinylguanidines with corresponding aldehydes under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield . This method allows for the rapid heating of reactants, leading to shorter reaction times and higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, 3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its specific substituents, which confer unique chemical and biological properties. Its methoxybenzyl and dimethyl groups enhance its stability and reactivity, making it a promising candidate for various applications in medicinal and material sciences.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H24N4O2/c1-16-17(2)23-22-25(19-7-5-4-6-8-19)14-24(15-26(22)21(16)27)13-18-9-11-20(28-3)12-10-18/h4-12H,13-15H2,1-3H3

InChI Key

KNFFLDPAKUSZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=C(C=C3)OC)C4=CC=CC=C4)C

Origin of Product

United States

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